Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1864003-05-3
VCID: VC7188026
InChI: InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
SMILES: CC1C(CCCN1)C(=O)OC
Molecular Formula: C8H15NO2
Molecular Weight: 157.213

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate

CAS No.: 1864003-05-3

Cat. No.: VC7188026

Molecular Formula: C8H15NO2

Molecular Weight: 157.213

* For research use only. Not for human or veterinary use.

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate - 1864003-05-3

Specification

CAS No. 1864003-05-3
Molecular Formula C8H15NO2
Molecular Weight 157.213
IUPAC Name methyl (2R,3R)-2-methylpiperidine-3-carboxylate
Standard InChI InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Standard InChI Key ZORUKIWYFWDAKK-RNFRBKRXSA-N
SMILES CC1C(CCCN1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl (2R,3R)-2-methylpiperidine-3-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with one nitrogen atom. The (2R,3R) configuration denotes the stereochemistry at the second and third carbon positions, where both chiral centers exhibit R configurations. This spatial arrangement is critical for its interactions with enantioselective biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1864003-05-3
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.213 g/mol
IUPAC Namemethyl (2R,3R)-2-methylpiperidine-3-carboxylate

The ester functional group at position 3 and the methyl substituent at position 2 contribute to its lipophilicity, with a predicted logP value indicative of moderate membrane permeability .

Synthesis and Purification

Synthetic Pathways

The synthesis of methyl (2R,3R)-2-methylpiperidine-3-carboxylate typically involves hydrogenation of pyridine precursors. A validated route begins with methyl 2-methylnicotinate, which undergoes catalytic hydrogenation using platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) in acetic acid . This step reduces the pyridine ring to a piperidine while preserving the ester functionality.

Key Reaction Conditions

  • Catalyst: 10% Pd/C or PtO₂ (10–30 mol%)

  • Solvent: Acetic acid or methanol

  • Temperature: Room temperature to 80°C

  • Pressure: Hydrogen gas (1 atm)

The reaction yields a diastereomeric mixture, necessitating chromatographic separation to isolate the (2R,3R) isomer . Enantiomeric purity is confirmed via chiral HPLC, achieving ≥98% ee in optimized protocols .

Purification and Characterization

Post-synthesis purification employs flash column chromatography with ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural validation .

Table 2: Spectroscopic Data

TechniqueData
¹H NMRδ 3.67 (s, 3H, OCH₃), 3.30–3.20 (m, 1H), 2.85–2.70 (m, 1H), 1.45 (d, J = 6.5 Hz, 3H, CH₃)
¹³C NMRδ 174.8 (C=O), 51.9 (OCH₃), 48.2 (C2), 44.1 (C3), 25.1 (CH₃)
HRMSm/z 158.1176 [M+H]⁺ (calc. 158.1177)

Physicochemical Properties

Thermodynamic Parameters

Experimental and predicted data highlight the compound’s stability under standard conditions.

Table 3: Physicochemical Properties

PropertyValueSource
Boiling Point205.9±33.0°C (predicted)
Density0.982±0.06 g/cm³
pKa9.47±0.10
LogP1.2 (predicted)

The basic pKa (~9.47) suggests protonation under physiological conditions, enhancing solubility in acidic environments .

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery

The compound’s three-dimensional structure and sp³-hybridized carbons make it a valuable fragment for designing lead-like molecules. Its rigid piperidine core and ester group allow for modular derivatization, enabling interactions with hydrophobic pockets and hydrogen-bonding motifs in target proteins .

Biological Activity

Stereochemistry profoundly influences bioactivity. The (2R,3R) configuration exhibits higher binding affinity to enzymes such as kinases and proteases compared to its (2R,3S) diastereomer . Preliminary studies suggest inhibitory activity against SARS-CoV-2 main protease (Mpro), though further validation is required .

Comparative Analysis with Stereoisomers

(2R,3R) vs. (2R,3S) Diastereomers

The (2R,3S) isomer (CAS No. 1932040-73-7) shares identical molecular weight and formula but differs in spatial orientation.

Table 4: Diastereomer Comparison

Property(2R,3R) Isomer(2R,3S) Isomer
Boiling Point205.9±33.0°C208.2±35.0°C (predicted)
Density0.982±0.06 g/cm³0.991±0.06 g/cm³
Biological Target AffinityHighModerate

The (2R,3R) isomer’s superior target engagement underscores the importance of stereochemical control in synthesis .

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